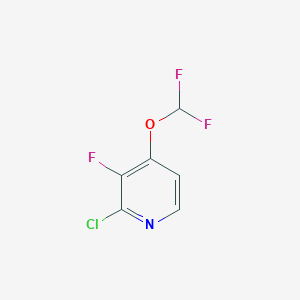

2-Chloro-4-(difluoromethoxy)-3-fluoropyridine

Vue d'ensemble

Description

“2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” is a chemical compound with the molecular weight of 179.55 . It is a liquid-oil at room temperature .

Synthesis Analysis

The synthesis of “2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” and its derivatives is a topic of ongoing research . Trifluoromethylpyridines, a group to which this compound belongs, are often synthesized using methods such as chlorine/fluorine exchange .Molecular Structure Analysis

The InChI code for “2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” is1S/C6H4ClF2NO/c7-5-3-4 (1-2-10-5)11-6 (8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” is a liquid-oil at room temperature . It has a molecular weight of 179.55 .Applications De Recherche Scientifique

Creating Structural Manifolds from a Common Precursor

This research demonstrates the versatility of halopyridines, which can be transformed into various structural manifolds, showcasing the fundamental reactions that could be applicable to compounds like 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine. Such reactions are crucial for the synthesis of complex organic compounds, indicating the potential for diverse applications in pharmaceuticals and agrochemicals (Schlosser & Bobbio, 2002).

Use of Fluoroform as a Source of Difluorocarbene

The study explores the conversion of phenols to their difluoromethoxy derivatives, suggesting that similar methodologies could be applied to synthesize or modify compounds like 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine. Such processes are significant for introducing fluorine atoms into organic molecules, enhancing their properties for drug development and material science (Thomoson & Dolbier, 2013).

Novel Synthesis of 1,2,3-Triazoles via 1,3-dipolar Cycloadditions

This research highlights the synthesis of triazoles from halogenated pyridines, providing a pathway that might be relevant for derivatives like 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine. The ability to form 1,2,3-triazoles is particularly valuable in pharmaceutical chemistry for creating compounds with potential biological activity (Zhong & Guo, 2010).

Halogenated Tennimides and Trezimides

This study focuses on the synthesis of halogenated macrocycles, which might inform the use of halogenated pyridines in materials science, especially in forming porous networks for gas storage or separation. The work underscores the role of halogen atoms in facilitating interactions that lead to structured materials (Mocilac & Gallagher, 2016).

High Specific Surface Area Metal Fluorides as Catalysts

Although not directly related to organic synthesis, this research demonstrates the importance of fluorination reactions, potentially relevant to the chemical transformations of compounds like 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine. The study provides insights into the role of catalysts in enhancing fluorination efficiency, crucial for modifying organic compounds (Cochon et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation and serious eye irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions for “2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . These compounds have a unique place in the discovery chemist’s arsenal due to the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds .

Propriétés

IUPAC Name |

2-chloro-4-(difluoromethoxy)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLGYRWTEZMVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(difluoromethoxy)-3-fluoropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

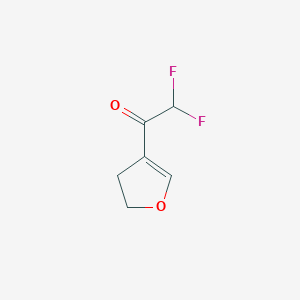

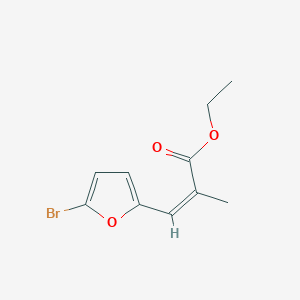

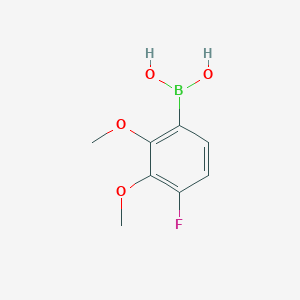

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)

![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)

![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)

![Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate](/img/structure/B1435616.png)